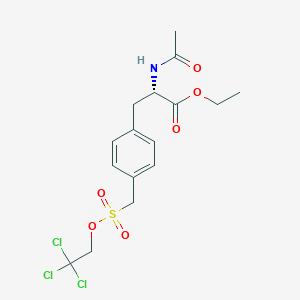
N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide, also known as N-phenethylpiperidin-2-ylacetamide (NPPA), is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been studied for its possible use as an analgesic and anesthetic agent.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Inflammation is a complex immune response that plays a crucial role in protecting tissues against disease and infection. Researchers have explored the anti-inflammatory potential of this compound. Specifically, a series of novel derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting compounds, including 8 (a–e) and 9 (a–e) , were evaluated for their anti-inflammatory activity. Notably, compounds 8b and 9b , which feature a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, exhibited the highest IC50 values for COX-1 inhibition (11.34 µM and 11.21 µM). Additionally, these compounds demonstrated excellent COX-2 selectivity indices (SI) and inhibited albumin denaturation significantly .
Anticonvulsant Activity
Epilepsy remains a challenging neurological disorder, and new anticonvulsant agents are continually sought. Researchers have synthesized 22 new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity in animal models. Understanding their efficacy and mechanisms of action could contribute to the development of novel antiepileptic drugs .
Propriétés
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-18-10-12-21(13-11-18)28(26,27)24-16-6-5-9-20(24)17-22(25)23-15-14-19-7-3-2-4-8-19/h2-4,7-8,10-13,20H,5-6,9,14-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXOAZWAIYBZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2870444.png)
![2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2870445.png)

![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2870447.png)
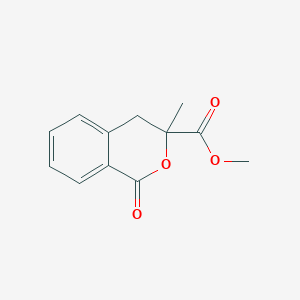
![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}prop-2-enamide](/img/structure/B2870451.png)
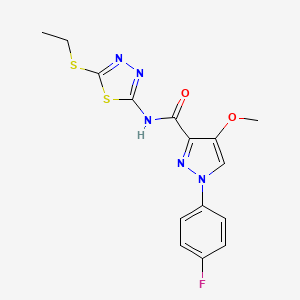
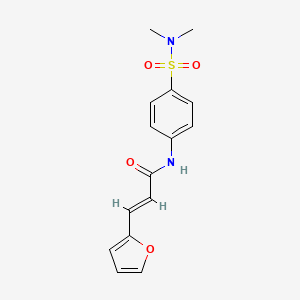
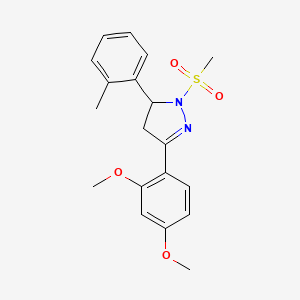

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2870460.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2870463.png)

